Neomangicol C

CAS No.:

Cat. No.: VC1882136

Molecular Formula: C25H36O5

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H36O5 |

|---|---|

| Molecular Weight | 416.5 g/mol |

| IUPAC Name | (2S,3S,4S)-5-[(2R,3R,4S,6S)-4-hydroxy-3,6,9,12-tetramethyl-3-tetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),8,11,13-tetraenyl]-2-methylpentane-1,2,3,4-tetrol |

| Standard InChI | InChI=1S/C25H36O5/c1-13-6-7-15-20-16(13)8-14(2)17(20)9-23(3)11-19(28)24(4,21(15)23)10-18(27)22(29)25(5,30)12-26/h6-7,18-19,21-22,26-30H,8-12H2,1-5H3/t18-,19-,21-,22-,23-,24-,25-/m0/s1 |

| Standard InChI Key | PEQQQSBBJZXHSY-XUIKZYCZSA-N |

| Isomeric SMILES | CC1=C2C[C@]3(C[C@@H]([C@]([C@H]3C4=C2C(=C(C=C4)C)C1)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)O)C |

| Canonical SMILES | CC1=C2CC3(CC(C(C3C4=C2C(=C(C=C4)C)C1)(C)CC(C(C(C)(CO)O)O)O)O)C |

Introduction

Chemical Structure and Properties

Molecular and Structural Characteristics

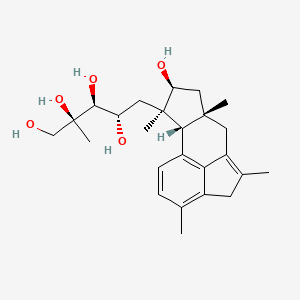

Neomangicol C is formally known by its IUPAC name as (2S,3S,4S)-5-[(2R,3R,4S,6S)-4-Hydroxy-3,6,9,12-tetramethyl-3-tetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),8,11,13-tetraenyl]-2-methylpentane-1,2,3,4-tetrol . This complex nomenclature reflects the intricate stereochemistry present in the molecule. The compound is characterized by a molecular formula of C25H36O5 and has a molecular weight of 416.5 g/mol .

From a structural perspective, Neomangicol C is classified as a member of tetralins, containing a complex tetracyclic core . The structure features multiple stereogenic centers, which contribute to its synthetic challenges and unique three-dimensional architecture.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Neomangicol C

| Property | Value |

|---|---|

| Molecular Formula | C25H36O5 |

| Molecular Weight | 416.5 g/mol |

| PubChem CID | 10573961 |

| ChEBI ID | CHEBI:197705 |

| Classification | Tetralins, Sesterterpene |

| Stereochemistry | Multiple stereogenic centers (9 stereocenters) |

Neomangicol C contains multiple hydroxyl groups, contributing to its polar nature. The compound features a unique tetracyclic core structure with several methyl substituents and a complex arrangement of rings . This architectural complexity has made it a challenging target for total synthesis and has stimulated innovative approaches to construct its carbon framework.

Isolation and Biosynthesis

Discovery and Isolation

Neomangicol C was first reported alongside Neomangicols A and B as secondary metabolites isolated from the marine fungus Fusarium heterosporum . This fungus was discovered in a mangrove habitat near Sweetings Cay in the Bahamas. The structural characterization of these compounds was accomplished through extensive NMR studies of the parent compounds and their derivatives .

Biosynthetic Pathway

The biosynthesis of the neomangicol family of compounds is intricately connected to that of the mangicol family. Labeling studies using 13C-labeled acetate have provided insights into their biosynthetic relationship . Based on these studies, it has been proposed that the mangicols serve as biosynthetic precursors to the neomangicols.

The biosynthetic pathway is believed to involve an ionization event at C(7) on the mangicol core, which initiates a 1,2-alkyl migration to afford the ring-expanded neomangicol framework . This proposed ring expansion mechanism represents a fascinating example of terpene biosynthesis involving skeletal rearrangements.

Synthetic Approaches to Neomangicol C

Challenges in Synthesis

The synthesis of Neomangicol C presents several significant challenges to organic chemists. These include:

-

The complex tetracyclic core structure with multiple rings

-

The presence of nine stereogenic centers throughout the molecule

-

Limited functional handles for directing carbon-carbon bond formation

These challenges have necessitated the development of innovative synthetic strategies that maximize carbon-carbon bond formation efficiency while maintaining stereochemical control.

Indene Alkylation Strategy

One of the most notable synthetic approaches to the tetracyclic core of Neomangicol C was reported by researchers who developed a late-stage indene alkylation strategy . This approach capitalizes on the fact that indenes possess acidities comparable to carbonyl compounds (like ketones) and can serve as enolate equivalents in late-stage bond-forming events .

The key step in this synthetic approach involves an indenide anion-mediated carbon-carbon bond formation to forge the tetracyclic core of Neomangicol C . After extensive optimization, researchers identified optimal conditions using 1 equivalent of Triton B® in DMF at –60°C to effect this transformation .

The synthetic sequence involved:

-

Construction of an indene derivative with appropriate functionalization

-

Generation of the indenide anion

-

Nucleophilic attack to form a key carbon-carbon bond

-

Subsequent transformations to elaborate the tetracyclic framework

This approach provides a general entry to the neomangicol tetracyclic core and represents a powerful alternative to traditional enolate chemistry in terpene synthesis . The final compound produced in this synthesis possesses functional handles in the A and B rings that make it an attractive precursor for accessing the complete neomangicol natural products .

Biological Activity

Bioactivity of Neomangicol C

Despite the interesting structural features of Neomangicol C, this compound showed no specific biological activity in the bioassays that were conducted . This is in contrast to its structural relatives, Neomangicols A and B, which display significant bioactivity.

The lack of biological activity in Neomangicol C could be attributed to its nature as an isolation artifact rather than a true secondary metabolite. The aromatization process that is believed to convert Neomangicols A and B to Neomangicol C appears to abolish the bioactivity present in the parent compounds .

Comparison with Related Compounds

Table 2: Bioactivity Comparison Between Neomangicol C and Related Compounds

This comparison highlights the structural specificity required for biological activity in this family of compounds. The biosynthetically related mangicols and neomangicols demonstrate varied bioactivities including antitumor, antibacterial, and anti-inflammatory properties , while Neomangicol C itself lacks these bioactive properties.

Research Implications and Future Directions

Synthetic Utility

The development of efficient synthetic approaches to the tetracyclic core of Neomangicol C has broader implications for terpene synthesis. The indene alkylation strategy represents an innovative alternative to traditional enolate chemistry for constructing complex terpenoid frameworks . This methodological advancement could potentially streamline the synthesis of related complex molecules.

Furthermore, the synthesis of the tetracyclic core of Neomangicol C provides a foundation for accessing other members of the neomangicol family, including the bioactive Neomangicols A and B. The synthetic intermediates possess functional handles that could be elaborated to install the vinyl halide moiety present in these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume